3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide
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Overview
Description
3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and a carboxamide group, along with a dimethylamino group attached to a methylpentane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate precursors.
Substitution Reactions: Chlorine and fluorine atoms are introduced into the pyridine ring through halogenation reactions using reagents such as thionyl chloride (SOCl2) and fluorinating agents.
Carboxamide Formation: The carboxamide group is introduced by reacting the pyridine derivative with an appropriate amine under controlled conditions.
Attachment of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N,N-dimethylpropan-1-amine hydrochloride: A related compound with similar structural features but different functional groups.
2-fluoropyridine derivatives: Compounds with a fluoropyridine core but varying substituents.
Uniqueness
3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic development.
Properties
IUPAC Name |
3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClFN3O/c1-14(2,7-5-9-19(3)4)18-13(20)10-6-8-17-12(16)11(10)15/h6,8H,5,7,9H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDHACRZFAIUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN(C)C)NC(=O)C1=C(C(=NC=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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